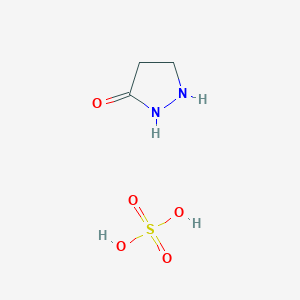

3-Pyrazolidinone sulfate

描述

Historical Context and Evolution of Pyrazolidinone Chemistry

The chemistry of pyrazolidinones, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group, has a rich history. The parent compound, 3-pyrazolidinone, is a cyclic hydrazide of 3-hydrazinopropanoic acid. researchgate.net The initial forays into pyrazolidinone chemistry were driven by the synthesis of its derivatives, which exhibited a range of biological activities. researchgate.net

Over the decades, the synthetic methodologies for creating pyrazolidinone scaffolds have evolved significantly. Early methods often involved the reaction of α,β-unsaturated carboxylic acid derivatives with hydrazine (B178648). researchgate.net More contemporary approaches include multicomponent reactions, cycloaddition reactions, and the use of advanced catalytic systems, which have enabled the synthesis of a diverse library of substituted pyrazolidinones with high efficiency and stereoselectivity. acs.orgacs.orgnih.gov These advancements have broadened the accessibility of pyrazolidinone derivatives for various research applications.

Significance of Sulfate (B86663) Salt Formation in Enhancing Chemical Utility for Research

The conversion of a chemical compound into a salt form is a common and effective strategy to enhance its physicochemical properties for research and development. The formation of a sulfate salt, in particular, can offer several advantages. Generally, organic sulfate salts are more stable compared to their free acid forms. google.com

One of the primary motivations for creating a salt is to improve the aqueous solubility of a compound. For instance, the hydrochloride salt of 3-pyrazolidinone demonstrates enhanced solubility in water compared to some of its neutral, substituted analogs. It is a well-established principle that salt formation can significantly increase the dissolution rate of a compound. By extension, forming the sulfate salt of 3-pyrazolidinone is expected to modify its solubility profile, which could be advantageous for a variety of experimental settings where precise solution concentrations are required.

Furthermore, the choice of a salt can influence other critical properties such as crystallinity, hygroscopicity (the tendency to absorb moisture from the air), and thermal stability. These characteristics are crucial for the handling, storage, and formulation of a compound for experimental use. While specific data for 3-Pyrazolidinone sulfate is not widely available in peer-reviewed literature, the general principles of salt engineering suggest that its properties would differ from the parent compound and other salt forms like the hydrochloride.

Scope and Strategic Research Objectives for this compound Investigations

Given the limited specific research on this compound, the scope for future investigations is broad and promising. Strategic research objectives would logically focus on a comprehensive characterization of this compound and an exploration of its potential applications.

A primary objective would be the detailed physicochemical characterization of this compound. This would involve determining its aqueous solubility, pKa, melting point, crystal structure, and hygroscopicity. A comparative analysis with the parent compound and its hydrochloride salt would be particularly insightful.

Another key research direction would be to investigate its utility as a building block in organic synthesis . The modified solubility and stability of the sulfate salt could offer advantages in certain reaction conditions. Research could explore its reactivity in derivatization reactions to create novel, more complex molecules.

Finally, exploring the potential biological activity of this compound and its derivatives would be a significant area of investigation. Given that various pyrazolidinone derivatives have shown biological potential, it would be valuable to screen the sulfate salt and its synthetic products for a range of activities.

The following tables provide a summary of the known properties of the parent 3-Pyrazolidinone and its hydrochloride salt, which can serve as a baseline for future comparative studies involving the sulfate salt.

Table 1: Physicochemical Properties of 3-Pyrazolidinone and its Hydrochloride Salt

| Property | 3-Pyrazolidinone | 3-Pyrazolidinone Hydrochloride |

|---|---|---|

| CAS Number | 10234-72-7 nih.gov | 1752-88-1 guidechem.com |

| Molecular Formula | C₃H₆N₂O nih.gov | C₃H₇ClN₂O guidechem.com |

| Molecular Weight | 86.09 g/mol nih.gov | 122.55 g/mol guidechem.com |

| Appearance | - | White to light yellow powder thermofisher.com |

| Melting Point | - | 198 to 200 °C fluorochem.co.uk |

| Solubility in Water | - | Soluble guidechem.com |

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 219312-95-5 parchem.com |

| Molecular Formula | C₃H₈N₂O₅S parchem.com |

| Molecular Weight | 184.17 g/mol molaid.com |

| Synonyms | pyrazolidin-3-one;sulfuric acid molaid.com, 3-PYRAZOLIDINONE SULPHATE parchem.com |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-Pyrazolidinone |

| 3-Pyrazolidinone hydrochloride |

| 3-hydrazinopropanoic acid |

| 1-phenyl-3-pyrazolidinone |

| 1H-pyrazole-4-carboxylic acid |

| 3,5-pyrazoledicarboxylic acid monohydrate |

| pyrazolo[1,5-a]pyridine-2-carboxylic acid |

| 1-Methyl-3-trifluoromethyl-4,5-dihydropyrazole-5-one |

| Pioglitazone Hydrochloride |

属性

IUPAC Name |

pyrazolidin-3-one;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O.H2O4S/c6-3-1-2-4-5-3;1-5(2,3)4/h4H,1-2H2,(H,5,6);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVPTFYKKADNIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNNC1=O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70725051 | |

| Record name | Sulfuric acid--pyrazolidin-3-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219312-95-5 | |

| Record name | Sulfuric acid--pyrazolidin-3-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Pyrazolidinone and Its Sulfate Derivatives

Core Pyrazolidinone Ring System Construction

The creation of the 5-membered pyrazolidinone core is accomplished through several synthetic routes. The choice of method often depends on the desired substitution pattern, stereochemistry, and scalability.

Intramolecular cyclization represents a direct and common strategy for forming the pyrazolidinone ring. A primary example involves the reaction of α,β-unsaturated carboxylic acid derivatives with hydrazine (B178648). acgpubs.org For instance, acrylic acid methyl ester reacts with hydrazine hydrate (B1144303) to form 3-pyrazolidinone through a Michael addition followed by cyclization. This process is often performed at elevated temperatures to drive the cyclization to completion.

Another established intramolecular approach is the cyclization of β-hydrazinopropanoic acid hydrazides. researchgate.net A key synthetic strategy can involve the hydrazonation of a suitable precursor, followed by a reduction and subsequent intramolecular cyclization to yield the fused pyrazolidinone structure. acgpubs.org For example, the cyclization of N-substituted-N'-β-hydroxypropiohydrazides can be achieved by heating in the presence of an acid catalyst like p-toluenesulfonic acid in a solvent such as xylene. google.com The reaction of hydrazones derived from α,β-unsaturated ketones can also lead to pyrazolidinone derivatives through intramolecular cyclization, sometimes catalyzed by a Lewis acid like magnesium perchlorate. clockss.org

A summary of representative intramolecular cyclization reactions is presented below:

Table 1: Examples of Intramolecular Cyclization for 3-Pyrazolidinone Synthesis| Precursor | Reagents/Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|

| Methyl acrylate | Hydrazine hydrate (3 moles), 80°C, 4 hours | 3-Pyrazolidinone | 75-88% (lab scale) | |

| N-p-cyanophenyl-N'-β-hydroxypropiohydrazide | p-toluenesulfonic acid, xylene, reflux | 1-(p-cyanophenyl)-3-pyrazolidinone | 15% | google.com |

| 3-(p-methylphenyl)-1-(2-pyridyl)-1-propenone phenylhydrazone | Mg(ClO4)2, CH2Cl2, room temperature, 48 hours | Corresponding pyrazolidine (B1218672) | Not specified | clockss.org |

The [3+2] cycloaddition of 1,3-dipoles, particularly azomethine imines, with alkenes or alkynes is a powerful method for constructing the pyrazolidinone skeleton, often with a high degree of stereocontrol. rsc.orgacs.org These reactions can be catalyzed by various agents, including organocatalysts and metal complexes, to achieve high enantioselectivity. mdpi.com

Azomethine imines, which are stable and accessible 1,3-dipoles, react with dipolarophiles like α,β-unsaturated esters or aldehydes to form N,N-bicyclic pyrazolidinone structures. rsc.org The stereochemical outcome of these cycloadditions can be influenced by chiral catalysts. For instance, Ni(II)-catalyzed asymmetric [3+2] cycloadditions have been developed for this purpose. mdpi.com Similarly, copper(II) complexes have been shown to catalyze the asymmetric cycloaddition of N,N-cyclic azomethine imines to propioloylpyrazoles. mdpi.com

Organocatalysis also plays a significant role. Amino acids and their derivatives, such as prolinol, can catalyze the stereoselective cycloaddition between azomethine imines and α,β-unsaturated aldehydes, yielding cycloadducts with excellent stereoselectivities. mdpi.com Theoretical studies using Density Functional Theory (DFT) have been employed to analyze the regio- and stereoselectivity of these [3+2] cycloaddition reactions, confirming that specific pathways are energetically preferred, which aligns with experimental results. shd-pub.org.rs Even catalyst-free versions of this reaction have been described, providing a stereoselective synthesis of N,N-bicyclic pyrazolidinone derivatives. thieme-connect.com

Beyond the primary methods, other synthetic routes to pyrazolidinones have been established. The reaction of β-keto esters with hydrazines is a well-known method for producing pyrazol-3-ones, which are structurally related to 3-pyrazolidinones. researchgate.net While the initial hydrazones can sometimes be difficult to cyclize, heating in a suitable solvent like ethanol (B145695) or benzene, occasionally with a dehydrating agent like phosphorus pentoxide, can facilitate the ring closure. researchgate.net

The reaction of phenylhydrazones with electron-deficient alkenes can also lead to pyrazolidine derivatives. acs.org Additionally, a process involving the reaction of a hydrazine compound with an alkali metal alkoxide in the presence of an organo-silver complex, followed by reaction with a dialkyl ester of a carboxylic acid (like fumarate (B1241708) or maleate (B1232345) esters), has been patented for the synthesis of functionalized pyrazolidinone compounds. google.com

Synthesis and Isolation of 3-Pyrazolidinone Sulfate (B86663) Salts

The conversion of 3-pyrazolidinone to its sulfate salt is typically performed to enhance its stability and modify its physical properties, such as aqueous solubility. This transformation relies on a fundamental acid-base chemical reaction.

The formation of 3-pyrazolidinone sulfate is a classic acid-base reaction. googleapis.commnstate.edu The 3-pyrazolidinone molecule contains basic nitrogen atoms within its heterocyclic ring which can accept a proton (H⁺) from an acid. mnstate.edu When reacted with sulfuric acid (H₂SO₄), a strong acid, the nitrogen atom is protonated. This forms a pyrazolidinonium cation and a hydrogen sulfate or sulfate anion. mnstate.edu

This neutralization reaction results in the formation of a salt. uomustansiriyah.edu.iq The process is generally carried out by dissolving the 3-pyrazolidinone base in a suitable solvent and adding sulfuric acid. The resulting salt, being less soluble in the chosen solvent system, then precipitates and can be isolated. While specific examples in the literature often detail the formation of hydrochloride salts, the principle for sulfate salt formation is identical.

The yield and quality of the crystallized this compound are dependent on several key reaction parameters. The choice of solvent, temperature, reactant concentration, and cooling rate are all critical factors.

A suitable solvent system must be one in which the 3-pyrazolidinone starting material is soluble, but the resulting sulfate salt has low solubility, thus promoting precipitation and maximizing the yield. Alcohols such as ethanol or isopropanol (B130326) are often used for such salt formations. The concentration of the reactants is also important; while higher concentrations can increase the rate of precipitation, they may also lead to the trapping of impurities.

Temperature control is crucial during both the reaction and the crystallization phases. The rate of cooling directly impacts the crystal size and purity; slower cooling generally affords larger and more well-defined crystals, which are easier to filter and purify. The final isolation step typically involves filtering the precipitated salt, washing it with a cold solvent to remove residual acid and unreacted starting material, and then drying.

The table below outlines general parameters and their effects on salt crystallization, extrapolated from common chemical salt formation principles.

Table 2: Influence of Parameters on Sulfate Salt Crystallization| Parameter | Optimal Condition | Effect on Yield and Purity |

|---|---|---|

| Solvent | Solubilizes reactant, poorly solubilizes salt product (e.g., Ethanol) | Maximizes precipitation and yield. |

| Temperature | Controlled, slow cooling | Promotes formation of larger, purer crystals. Avoids rapid precipitation that traps impurities. |

| Concentration | Moderate | Balances reaction rate with crystal quality. High concentration can reduce purity. |

| Acid Stoichiometry | Slight excess to stoichiometric | Ensures complete conversion of the base to the salt form. |

Derivatization and Functionalization Strategies of the 3-Pyrazolidinone Scaffold

The 3-pyrazolidinone ring is a versatile scaffold amenable to a wide range of derivatization and functionalization strategies, allowing for the synthesis of a diverse array of complex molecules, including bicyclic and fused heterocyclic systems. researchgate.netacgpubs.orgacs.org

A key feature governing the functionalization of the 3-pyrazolidinone core is the differential reactivity of its two nitrogen atoms. researchgate.net The N(1) nitrogen is generally more basic and nucleophilic than the amidic N(2) nitrogen. researchgate.net This reactivity difference enables selective functionalization, which is often performed sequentially. researchgate.net The N(1) position readily reacts with a variety of electrophiles, including aldehydes, ketones, and alkyl halides. researchgate.net

N-Alkylation and Acylation

Direct N-alkylation is a primary method for functionalization. A common strategy involves a two-step process for preparing 5-substituted (4R,5R)-4-benzyloxycarbonylamino-3-pyrazolidinones, followed by reductive alkylation at the N(1) position and subsequent alkylation of the amidic N(2) with alkyl halides. scispace.com For example, a series of N(1)-alkylated 4-(benzyloxycarbonylamino)-3-pyrazolidinones can be prepared via an in situ formation of azomethine imines from the parent pyrazolidinone and an aldehyde, followed by reduction. researchgate.net The resulting N(1)-alkylated products can then be further alkylated at the N(2) position using primary alkyl halides in the presence of a base like potassium carbonate (K₂CO₃) in a polar solvent such as dimethylformamide (DMF). researchgate.net

Cycloaddition and Annulation Reactions

The 3-pyrazolidinone scaffold is an excellent precursor for various cycloaddition and annulation reactions to construct more complex, often bicyclic, structures.

[3+2] Cycloadditions: Azomethine imines derived from 3-pyrazolidinones are effective dipoles in [3+2] cycloaddition reactions with terminal ynones, catalyzed by heterogeneous copper(II) catalysts, to regioselectively synthesize 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles. mdpi.com

[3+3] Annulation: Rhodium(II) acetate-catalyzed [3+3] annulation of enoldiazoacetates with azomethine imines provides a highly regio- and diastereoselective route to bicyclic pyrazolidinone derivatives. acs.org

C-H Activation/Annulation: Transition-metal-catalyzed C-H activation and annulation of pyrazolidinones is a powerful modern strategy. researchgate.net For instance, rhodium(III)-catalyzed C-H activation and annulation of N-aryl cyclic hydrazides (including pyrazolidinones) with vinyl acetate (B1210297) can build cinnoline (B1195905) structures. researchgate.net Similarly, reaction with vinylene carbonate can yield pyrazolo[1,2-a]cinnolines. researchgate.net This manifold has been extended to reactions with diazo compounds for the synthesis of various fused nitrogen heterocycles. rsc.org

Fused Systems: A novel pathway to synthesize 3,4-fused pyrazolidinone γ-lactam systems starts from 2,3-dioxo-4-carboxy-5-(substituted)pyrrolidines. acgpubs.org The key steps involve hydrazonation, reduction of the resulting enamino ester, and subsequent intramolecular cyclization to furnish the bicyclic product. acgpubs.org

Table 2: Examples of Derivatization and Functionalization of the 3-Pyrazolidinone Scaffold

| Reaction Type | Pyrazolidinone Precursor | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Sequential N-Alkylation | 5-Substituted-4-(benzyloxycarbonylamino)-3-pyrazolidinone | 1. Aldehyde/Ketone, NaBH(OAc)₃ 2. Alkyl Halide, K₂CO₃, DMF | 1,2-Disubstituted-4-aminopyrazolidinones | researchgate.net |

| [3+2] Cycloaddition | 3-Pyrazolidinone-derived azomethine imine | Terminal ynone, Silica gel-bound Cu(II) complex | 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles | mdpi.com |

| [3+3] Annulation | Azomethine imine | Enoldiazoacetate, Rhodium(II) acetate | Bicyclic pyrazolidinone derivatives | acs.org |

| C-H Activation/Annulation | N-Aryl pyrazolidinone | Vinylene carbonate, Rh(III) catalyst | Pyrazolo[1,2-a]cinnolines | researchgate.net |

| Intramolecular Cyclization | Pyrrolyl hydrazine derived from 2,3-dioxo-pyrrolidine | Reduction (e.g., NaBH₄) | 3,4-Fused pyrazolidinone γ-lactam | acgpubs.org |

| Simultaneous [3+3]/[5+1] Annulation | 1-Arylpyrazolidinone | gem-Difluorocyclopropene, Rh(III) catalyst | Fluorinated pyridopyrimidinones | rsc.org |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3 Pyrazolidinone Sulfate

Redox Chemistry and Electron Transfer Processes Involving 3-Pyrazolidinone Sulfate (B86663)

The pyrazolidinone ring system is capable of participating in redox reactions, acting as a reducing agent through electron transfer processes. This reactivity is well-documented for its derivatives, such as 1-phenyl-3-pyrazolidinone (Phenidone), which is a potent photographic developing agent. wikipedia.org

The fundamental redox process involves the one-electron oxidation of the pyrazolidinone moiety to form a radical cation. This intermediate is the key species that initiates the reduction of other substrates. The mechanism can be generalized as follows:

Initial Electron Transfer: The 3-pyrazolidinone molecule (P) donates a single electron to an oxidizing agent or an acceptor species (A), resulting in the formation of a 3-pyrazolidinone radical cation (P•+) and the reduced form of the acceptor (A•-).

P + A → P•+ + A•-

Further Reactions of the Radical Cation: The generated radical cation is a transient species. It can undergo further oxidation, deprotonation, or rearrangement depending on the reaction conditions and the structure of the molecule. For instance, in the case of Phenidone, the radical cation is further oxidized in the photographic development process. wikipedia.org

Electron transfer from the pyrazolidinone ring can be initiated not only by chemical oxidants but also through photoinduction. wikipedia.org Upon absorption of a photon, the molecule is promoted to an excited state, which is a much stronger reducing agent than the ground-state molecule, facilitating electron transfer to a suitable acceptor. youtube.com

Table 1: Key Steps in the Electron Transfer Process of 3-Pyrazolidinone

| Step | Process | Description |

| 1 | Oxidation | The neutral 3-pyrazolidinone molecule loses one electron to form a radical cation. |

| 2 | Substrate Reduction | The electron is transferred to an acceptor species, which is thereby reduced. |

| 3 | Radical Cation Fate | The 3-pyrazolidinone radical cation can undergo further reactions like deprotonation or a second oxidation. |

Ring Transformation and Fragmentation Pathways of the Pyrazolidinone Core

The five-membered pyrazolidinone ring possesses inherent strain and contains reactive functional groups (a lactam and a hydrazine) that make it susceptible to various ring transformation and fragmentation reactions under different conditions.

Acid-Catalyzed Ring Opening: Under acidic conditions, the pyrazolidinone ring can undergo cleavage. The reaction is initiated by the protonation of the carbonyl oxygen atom. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or other nucleophiles present in the medium. libretexts.org The subsequent cleavage of the amide (C-N) bond leads to the opening of the ring, forming a hydrazinopropanoic acid derivative. This mechanism is analogous to the acid-catalyzed hydrolysis of other lactams. nih.govmasterorganicchemistry.com

Mechanism:

Protonation of the carbonyl oxygen.

Nucleophilic attack on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Cleavage of the endocyclic C-N bond to yield the ring-opened product.

Base-Catalyzed Ring Opening: In the presence of a strong base, such as hydroxide (B78521) ions, the pyrazolidinone ring readily opens. The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the lactam. nih.gov This leads to the formation of a tetrahedral intermediate, which then collapses, cleaving the amide bond and opening the ring to form the salt of 3-hydrazinopropanoic acid. Studies on bicyclic pyrazolidinones have shown that the reactivity of this γ-lactam ring towards base-catalyzed hydrolysis is significant and comparable to that of some β-lactam antibiotics. nih.gov

Thermal Fragmentation: Under conditions of high heat, the pyrazolidinone ring can undergo more extensive fragmentation. Thermal decomposition can lead to the cleavage of multiple bonds within the ring. The likely products of such fragmentation include smaller gaseous molecules. Safety data for related compounds indicate that hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) can be generated. coleparmer.comfishersci.com

Table 2: Ring Transformation Pathways of 3-Pyrazolidinone

| Condition | Initiating Step | Primary Transformation | Major Product Type |

| Acidic (e.g., H₃O⁺) | Protonation of carbonyl oxygen | C-N bond cleavage (hydrolysis) | 3-Hydrazinopropanoic acid derivative |

| Basic (e.g., OH⁻) | Nucleophilic attack on carbonyl carbon | C-N bond cleavage (hydrolysis) | Salt of 3-hydrazinopropanoic acid |

| Thermal | High kinetic energy | Multiple bond cleavages | Nitrogen oxides, CO, CO₂ |

Hydrolytic Stability and Degradation Mechanism Studies

The hydrolytic stability of 3-Pyrazolidinone sulfate is a critical aspect of its chemical profile, as hydrolysis represents a primary degradation pathway. The stability is highly dependent on the pH of the aqueous solution. polimi.ite3s-conferences.orgresearchgate.net

The degradation is catalyzed by both acid and base. A typical pH-rate profile for the hydrolysis of a lactam like 3-pyrazolidinone would show significant rate increases at both low and high pH, with a region of greater stability around neutral pH. researchgate.net

Degradation Mechanism: The mechanism of hydrolytic degradation is the ring-opening of the lactam, as described in section 3.2.

In Acid: The specific acid-catalyzed degradation leads to the formation of 3-hydrazinopropanoic acid. The rate of this reaction is proportional to the concentration of hydronium ions. e3s-conferences.org

In Base: The base-catalyzed degradation involves a direct attack by hydroxide ions, resulting in the corresponding carboxylate salt. The rate is dependent on the hydroxide ion concentration. nih.gov

Neutral Conditions: Spontaneous hydrolysis by water can also occur, although this process is generally much slower than the acid- or base-catalyzed reactions.

The primary degradation product from the hydrolysis of the 3-pyrazolidinone cation is 3-hydrazinopropanoic acid . Under strongly oxidative conditions, further degradation of this product or the parent ring could occur. nih.govnih.gov

Table 3: Predicted Hydrolytic Stability Profile of 3-Pyrazolidinone

| pH Range | Catalysis | Relative Rate of Hydrolysis | Primary Degradation Product |

| < 4 | Acid-catalyzed | High | 3-Hydrazinopropanoic acid |

| 4 - 8 | Spontaneous (Water) | Low | 3-Hydrazinopropanoic acid |

| > 8 | Base-catalyzed | High | 3-Hydrazinopropanoate |

Note: The relative rates are qualitative and based on general principles of lactam hydrolysis. Actual rate constants would require experimental determination. researchgate.net

Influence of the Sulfate Counterion on Reaction Kinetics and Selectivity

While the primary reactivity of this compound resides in the organic cation, the sulfate counterion (SO₄²⁻) can influence the kinetics and selectivity of its reactions in solution. This influence is exerted through several mechanisms, although specific studies on this compound are not prominent in the literature. The following discussion is based on established principles of physical organic chemistry.

Kinetic Salt Effect: Reactions involving ions, such as the acid-catalyzed hydrolysis of the 3-pyrazolidinone cation, are subject to the kinetic salt effect. The addition of an inert salt (in this case, the salt is inherent to the reactant) changes the ionic strength of the solution. According to the Brønsted-Bjerrum equation, this change in ionic strength alters the activity coefficients of the reactants and the transition state, which in turn affects the reaction rate constant. libretexts.org

For a reaction between two ions of the same sign, an increase in ionic strength increases the rate constant.

For a reaction between two ions of opposite signs, an increase in ionic strength decreases the rate constant.

For a reaction involving a neutral molecule and an ion, the effect is generally smaller. youtube.comivypanda.com

In the acid-catalyzed hydrolysis of the 3-pyrazolidinone cation, the reaction is between the positively charged protonated pyrazolidinone and a neutral water molecule. Therefore, the primary salt effect of the sulfate ion is expected to be minimal. libretexts.org

Ion Pairing: In solvents of low to moderate polarity, the 3-pyrazolidinone cation and the sulfate anion can form solvent-separated or contact ion pairs. researchgate.net The formation of an ion pair can affect reactivity in several ways:

Steric Hindrance: The associated sulfate ion might sterically hinder the approach of a nucleophile to the pyrazolidinone ring.

Electrostatic Effects: The close proximity of the negatively charged sulfate ion could reduce the effective positive charge on the protonated pyrazolidinone, potentially decreasing its reactivity toward nucleophiles.

Stabilization: Ion pairing can stabilize charged intermediates, potentially altering reaction pathways and selectivity. acs.org

Catalytic Role: In acidic solutions, the sulfate ion exists in equilibrium with the bisulfate ion (HSO₄⁻). The bisulfate ion can act as a general acid or general base catalyst in certain reactions. For instance, in the ring-opening of epoxides, both sulfate and bisulfate have been shown to influence the reaction rate. nih.gov It is conceivable that the sulfate/bisulfate ions could participate in the proton transfer steps of the hydrolytic degradation of the pyrazolidinone ring.

Table 4: Potential Influences of the Sulfate Counterion on Reactivity

| Phenomenon | Mechanism | Potential Effect on Reaction Rate |

| Kinetic Salt Effect | Modification of activity coefficients via ionic strength. | Minor, as key reactions involve an ion and a neutral molecule. |

| Ion Pairing | Electrostatic association between cation and anion. | May decrease the rate by shielding the cationic center or stabilizing the reactant. |

| General Acid/Base Catalysis | Participation of HSO₄⁻/SO₄²⁻ in proton transfer steps. | Could potentially increase the rate of hydrolysis, depending on the pH and mechanism. |

Advanced Characterization and Computational Investigations of 3 Pyrazolidinone Sulfate

Spectroscopic Techniques for Molecular Structure Elucidation of 3-Pyrazolidinone Derivatives

The molecular structure of 3-pyrazolidinone derivatives is elucidated through a combination of spectroscopic techniques, each providing unique insights into the compound's connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is crucial for determining the arrangement of protons in the molecule. For a simple salt like 3-pyrazolidinone hydrochloride, the proton spectrum would reveal characteristic signals for the methylene (B1212753) protons of the pyrazolidinone ring. chemicalbook.com These typically appear as complex multiplets due to spin-spin coupling. The chemical shifts of these protons are influenced by the electronegativity of the adjacent nitrogen and carbonyl groups. In the case of 3-pyrazolidinone sulfate (B86663), protonation of one of the nitrogen atoms would lead to a downfield shift of the neighboring protons' signals, reflecting the increased electron-withdrawing effect.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a 3-pyrazolidinone derivative, such as 1-phenyl-3-pyrazolidinone, shows a prominent absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. nist.govnih.gov The N-H stretching vibrations of the pyrazolidinone ring are also observable, usually as a broad band in the region of 3200-3400 cm⁻¹. For 3-pyrazolidinone sulfate, the presence of the sulfate counter-ion would introduce strong absorption bands characteristic of S=O and S-O stretching vibrations. Additionally, the N-H stretching band might be altered upon protonation.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. In the electron ionization (EI) mass spectrum of 1-phenyl-3-pyrazolidinone, the molecular ion peak [M]⁺ is observed, confirming its molecular weight. nih.govnist.gov The fragmentation pattern provides clues about the molecule's structure, with common fragments arising from the cleavage of the pyrazolidinone ring. researchgate.net For this compound, techniques like electrospray ionization (ESI) would be more suitable to observe the protonated molecule [M+H]⁺ of the 3-pyrazolidinone cation.

| Technique | Compound | Key Observations | Reference |

|---|---|---|---|

| ¹H NMR | 3-Pyrazolidinone Hydrochloride | Signals for methylene protons of the pyrazolidinone ring. | chemicalbook.com |

| IR | 1-Phenyl-3-pyrazolidinone | C=O stretch (~1650-1700 cm⁻¹), N-H stretch (~3200-3400 cm⁻¹). | nist.govnih.gov |

| Mass Spectrometry (EI) | 1-Phenyl-3-pyrazolidinone | Molecular ion peak and characteristic fragmentation pattern. | nih.govnist.gov |

Crystallographic Analyses for Solid-State Conformation and Intermolecular Packing

The crystal structure of 1-phenyl-1H-pyrazol-3-ol, a tautomer of 1-phenyl-3-pyrazolidinone, reveals a dimeric arrangement in the solid state, with hydrogen bonding playing a key role in the crystal packing. nih.govmdpi.com In the context of this compound, the pyrazolidinone ring would be protonated, and the crystal structure would be dominated by ionic interactions between the pyrazolidinone cation and the sulfate anion.

Quantum Chemical and Molecular Modeling Investigations of this compound

Computational methods provide a powerful tool to investigate the properties of molecules at the atomic level, offering insights that can be difficult to obtain experimentally.

Conformational Analysis and Tautomeric Equilibria

The five-membered pyrazolidinone ring is not planar and can adopt various puckered conformations. Computational studies on related heterocyclic systems can be used to predict the likely conformations of the 3-pyrazolidinone ring. These conformations are typically of low energy and can interconvert. The presence of a sulfate counter-ion and the associated protonation of the ring would influence the conformational preferences.

Tautomerism is an important consideration for 3-pyrazolidinone. It can exist in keto and enol forms. nih.govmdpi.com Quantum chemical calculations have been employed to study the tautomeric equilibrium of pyrazolone (B3327878) derivatives. nih.govrsc.orgresearchgate.net These studies indicate that the relative stability of the tautomers is influenced by the solvent and the substituents. For this compound, the protonation of the ring would likely favor the keto tautomer.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to investigate the reaction mechanisms involving the 3-pyrazolidinone ring. For instance, the hydrolysis of the pyrazolidinone ring has been studied using ab initio calculations. acs.org These studies model the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate and subsequent ring opening. Such computational approaches allow for the determination of reaction energy barriers and the characterization of transition states, providing a detailed understanding of the reaction pathway. researchgate.netnih.govmiami.edu For this compound in an aqueous environment, similar hydrolytic pathways could be investigated computationally.

Molecular Interaction Studies and Binding Site Analysis

Molecular docking and other molecular modeling techniques can be used to study the interactions of 3-pyrazolidinone derivatives with biological targets. ijsdr.orgresearchgate.netnih.govnih.govfip.org These studies can predict the binding mode of a ligand within the active site of a protein and estimate the binding affinity. For this compound, the positive charge on the pyrazolidinone ring would likely lead to strong electrostatic interactions with negatively charged residues in a binding pocket. Hydrogen bonding between the N-H groups of the pyrazolidinone cation and acceptor groups in the binding site would also play a crucial role in molecular recognition. Computational analysis of the protonation and hydration of related heterocyclic compounds can provide insights into the interactions of the protonated 3-pyrazolidinone ring with its environment. researchgate.net

| Investigation Type | Methodology | Key Insights | Reference |

|---|---|---|---|

| Conformational Analysis | Quantum Chemical Calculations | Prediction of stable ring conformations. | - |

| Tautomeric Equilibria | Quantum Chemical Calculations | Determination of the relative stability of keto and enol tautomers. | nih.govrsc.orgresearchgate.net |

| Reaction Pathway Modeling | Ab Initio Calculations, DFT | Elucidation of reaction mechanisms and characterization of transition states. | acs.orgresearchgate.net |

| Molecular Interaction Studies | Molecular Docking | Prediction of binding modes and affinities with biological targets. | ijsdr.orgnih.gov |

Research Applications and Functional Explorations in Chemical Science

Utilization of 3-Pyrazolidinone Sulfate (B86663) as a Chemical Reagent and Building Block in Organic Synthesis

The 3-pyrazolidinone scaffold serves as a versatile building block in organic synthesis, primarily for the construction of complex nitrogen-containing heterocyclic frameworks. Its inherent reactivity, stemming from the cyclic hydrazide structure, allows it to participate in a variety of transformations, including cycloaddition and annulation reactions. Researchers have successfully employed pyrazolidinone derivatives as synthons for creating diverse molecular architectures, some ofwhich are precursors to agrochemicals.

A significant application is in catalytic divergent reactions, where the reaction outcome can be steered towards different products by modifying the catalytic system. For instance, pyrazolidinones have been reacted with 3-alkynyl-3-hydroxyisoindolinones in catalyst-controlled divergent reactions to construct three distinct types of nitrogen-containing heterocycles. These transformations can proceed via different pathways, such as [3+2], [4+1], and [4+3] annulations, leading to the formation of compounds like 2-acylindoles, pyrazolo[1,2-a]pyrazolones, and benzodiazepines. In some cases, these reactions involve the selective activation and cleavage of the N-N bond within the pyrazolidinone ring, highlighting its utility as a reactive intermediate.

Another key synthetic strategy involves the formal [3+3]-cycloaddition of azomethine imines with metal enol carbenes generated from enoldiazoacetates. This method, often catalyzed by rhodium(II) acetate (B1210297), produces N,N-bicyclic pyrazolidinone derivatives with high regio- and diastereoselectivity. The reaction pathway is initiated by the attack of the nucleophilic nitrogen of the azomethine imine on the electrophilic rhodium vinylcarbene. This approach has proven effective for creating dinitrogen-fused heterocyclic rings, which are of considerable interest in medicinal chemistry.

The table below summarizes representative synthetic applications of the pyrazolidinone core.

| Reaction Type | Reactants | Catalyst | Product Skeleton |

| [4+3] Annulation | Pyrazolidinones, Propargyl alcohols | Rh(III) | Benzodiazepines |

| [4+1] Annulation | 1-Phenylpyrazolidinones, 1-Phenylbut-2-yn-1-ol | Rh(III) | Pyrazolo[1,2-a]indazolones |

| [3+3] Cycloaddition | Azomethine imines, Enoldiazoacetates | Rhodium(II) acetate | N,N-Bicyclic pyrazolidinones |

| Divergent Reaction | Pyrazolidinones, 3-Alkynyl-3-hydroxyisoindolinones | Catalyst System Dependent | Tetrahydropyrimidinones, 3-Acylindoles |

Exploration in Supramolecular Chemistry and Self-Assembly of Pyrazolidinone Systems

Supramolecular chemistry focuses on chemical systems composed of molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions govern processes like molecular self-assembly, where molecules spontaneously organize into ordered structures.

The 3-pyrazolidinone structure possesses key functional groups that make it a candidate for forming supramolecular assemblies. The core structure contains a secondary amine (N-H) group, which can act as a hydrogen bond donor, and a carbonyl group (C=O), which is an effective hydrogen bond acceptor. This donor-acceptor capability is fundamental to the self-assembly of many organic molecules.

In principle, 3-pyrazolidinone molecules can self-assemble through intermolecular N-H···O=C hydrogen bonds to form one-dimensional chains or tapes. This type of 1D hydrogen-bonded chain is a crucial primary interaction for the formation of more complex three-dimensional networks, such as those seen in supramolecular gels. While specific studies on the self-assembly of 3-pyrazolidinone sulfate are not extensively documented, the behavior of related pyrazole (B372694) and amide-containing systems provides a strong precedent. Pyrazoles and their anionic counterparts, pyrazolides, are recognized as highly flexible synthons in self-assembly, capable of coordinating with metal ions to form diverse supramolecular structures. Similarly, molecules containing amide groups are widely used to generate low-molecular-weight gels (LMWGs) due to their predictable formation of hydrogen-bonded arrays.

The potential for pyrazolidinone systems to engage in these non-covalent interactions makes them intriguing targets for the design of new materials, where the assembly and disassembly of the supramolecular structure could be controlled by external stimuli.

Investigation of Superadditivity and Synergistic Effects in Multi-Component Chemical Systems involving this compound

A prominent example of synergism involving a 3-pyrazolidinone derivative is found in the field of photographic chemistry. 1-Phenyl-3-pyrazolidinone, widely known as Phenidone, exhibits a powerful synergistic effect, or "superadditivity," when used in combination with a primary developing agent like hydroquinone (B1673460). wikipedia.orgtandfonline.com This means that the rate of photographic development for the combined solution is significantly greater than the sum of the development rates of each agent used alone. wikipedia.org

The mechanism behind this superadditivity is a regeneration cycle. wikipedia.org In the development process, Phenidone (the secondary agent or electron-transferring agent) readily adsorbs to the silver halide crystals in the photographic emulsion and reduces them to metallic silver, becoming oxidized in the process. wikipedia.org The primary developing agent, hydroquinone, has a stronger reduction potential but adsorbs poorly to the silver halide. wikipedia.org Instead of directly developing the image, the hydroquinone reduces the oxidized Phenidone back to its original, active state. This rapid regeneration allows a small amount of Phenidone to be reused multiple times, effectively catalyzing the reduction of silver halide by hydroquinone.

The key steps in this synergistic process are:

Reduction by Phenidone : Phenidone donates an electron to a silver halide crystal, forming a silver atom and an oxidized Phenidone radical.

Regeneration by Hydroquinone : The hydroquinone molecule donates an electron to the oxidized Phenidone radical, regenerating the original Phenidone molecule and becoming a semiquinone radical itself.

Further Oxidation : The hydroquinone semiquinone can be further oxidized, providing the bulk of the electrons for the development process.

This synergistic relationship makes the Phenidone-hydroquinone (PQ) developer system highly efficient and was a significant advancement in photographic processing technology. tandfonline.comrit.edu

Role as Modulators of Biomolecular Interactions in In Vitro Chemical Systems

Derivatives of the pyrazolidinone core have been investigated as inhibitors of various enzymes, demonstrating their potential to modulate biological processes at a molecular level. The anti-inflammatory properties of certain pyrazolidinones, for example, are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade. wikipedia.org Phenidone itself is known to be a dual inhibitor of these enzymes. wikipedia.org

More targeted studies have identified pyrazolidine-3,5-diones as a new class of inhibitors for phosphoenolpyruvate (B93156) carboxylase (PEPC). This enzyme is crucial for the C4 photosynthetic pathway found in many common weeds. Through virtual screening and in vitro validation, researchers identified (3-bromophenyl)-4-(3-hydroxybenzylidene)-pyrazolidine-3,5-dione as a potent inhibitor of C4 PEPC, with a selectivity factor of up to 16 over the C3 plant isoform. This selective inhibition highlights the potential for developing targeted herbicides based on the pyrazolidinone scaffold.

The table below details examples of enzyme inhibition by pyrazolidinone derivatives.

| Pyrazolidinone Derivative | Target Enzyme | Biological Implication |

| Phenidone (1-phenyl-3-pyrazolidinone) | Cyclooxygenase (COX), Lipoxygenase (LOX) | Anti-inflammatory action |

| (3-bromophenyl)-4-(3-hydroxybenzylidene)-pyrazolidine-3,5-dione | Phosphoenolpyruvate Carboxylase (PEPC) | Potential C4-selective herbicide |

Fused heterocyclic systems containing the pyrazole or pyrazolidinone motif have been designed and synthesized to act as modulators for specific neurotransmitter receptors. A significant target is the GABA-A receptor, a ligand-gated ion channel that is the primary site of inhibitory neurotransmission in the central nervous system.

Molecular modeling and electrophysiological studies have been used to analyze the interactions of pyrazolo-derivatives, such as pyrazoloquinolinones (PQs), at the benzodiazepine (B76468) binding site of the GABA-A receptor. These studies reveal the precise molecular interactions responsible for their binding and modulatory effects. For PQs binding at the α1+/β3- interface of the receptor, a common binding mode has been identified, characterized by specific hydrogen bonds and hydrophobic interactions.

Key molecular interactions often involve:

Hydrogen Bonding : A crucial hydrogen bond is frequently observed between the ligand and the side chain of a specific amino acid residue, such as glutamine (e.g., β3Q64).

Hydrophobic Interactions : The ligand typically engages in hydrophobic or van der Waals contacts with several surrounding nonpolar residues, including phenylalanine (α1F99), tyrosine (β3Y62, α1Y159, α1Y209), and methionine (β3M115).

These detailed interaction analyses, which are in good agreement with cryo-electron microscopy structures of the GABA-A receptor, are essential for the rational design of new ligands with specific modulatory profiles (e.g., agonist or antagonist).

Future Perspectives and Emerging Research Directions for 3 Pyrazolidinone Sulfate

Development of Asymmetric Synthesis Methodologies for Chiral 3-Pyrazolidinone Sulfate (B86663) Derivatives

The biological activity of pyrazolidinone derivatives is often dependent on their stereochemistry, making the development of asymmetric synthetic methods a critical research frontier. Future work is focused on creating highly efficient and selective catalytic systems to access enantiomerically pure chiral 3-pyrazolidinone derivatives.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool, avoiding the use of metal catalysts. researchgate.net Chiral amine-catalyzed cascade reactions, for instance, have been used to synthesize 3-hydroxypyrazolidine derivatives from α,β-unsaturated aldehydes and hydrazine (B178648) derivatives with excellent enantioselectivity (98–99% ee). researchgate.net Another promising approach involves the use of bifunctional catalysts, such as squaramide-based organocatalysts, which have been successfully employed in domino reactions to construct complex spirooxazolidine systems incorporating a pyrazolinone core, achieving high enantioselectivities (up to >99% ee). acs.org Future research will likely focus on developing novel organocatalysts that can handle a broader range of substrates and reaction types with high stereocontrol.

Transition-Metal Catalysis: Transition-metal catalysis offers a complementary strategy for asymmetric synthesis. google.com Alkaloid-catalyzed [3+2] cycloadditions of ketenes with azomethine imines have been shown to produce bicyclic pyrazolidinones in excellent yields (71–99%) and enantioselectivities (≥93% ee for most examples). rsc.org This method represents a significant advance in the enantioselective reactions of ketenes with 1,3-dipoles. rsc.org Future efforts will likely explore a wider range of transition metals and chiral ligands to expand the scope of these cycloaddition reactions and other C-H activation/annulation strategies for building complex fused-ring systems containing the pyrazolidinone core. researchgate.netacs.org

| Methodology | Catalyst/Enzyme | Reaction Type | Yield | Stereoselectivity (ee/dr) | Ref |

| Organocatalysis | Chiral Amines | Aza-Michael/Hemiaminal Cascade | - | 98-99% ee | researchgate.net |

| Organocatalysis | Squaramide | N,O-acetalization/Aza-Michael | Good | >99% ee, up to 3.3:1 dr | acs.org |

| Metal Catalysis | Alkaloid/In situ Ketenes | [3+2] Cycloaddition | 71-99% | ≥93% ee, up to 27:1 dr | rsc.org |

| Biocatalysis | EDDS Lyase | Hydroamination/Cyclization | up to 80% | >99% ee | acs.orgplos.org |

Design of Novel Functional Materials Incorporating 3-Pyrazolidinone Sulfate Moieties

While 3-pyrazolidinone derivatives are primarily known for their biological applications, their unique chemical structure presents opportunities for incorporation into novel functional materials. The pyrazolidinone ring is a versatile scaffold that can be functionalized to tune its electronic, optical, and binding properties, making it a candidate for advanced material design.

Future research may explore the synthesis of polymers with pyrazolidinone moieties integrated into the main chain or as pendant groups. Such materials could exhibit specific stimuli-responsive behaviors (e.g., to pH or specific analytes) if combined with other responsive polymer blocks, analogous to systems developed with phenylboronic acid for glucose sensing. nih.gov The inherent biological activity of the pyrazolidinone core could be harnessed to create bioactive materials, such as antimicrobial surfaces or scaffolds for tissue engineering.

Furthermore, the ability of the pyrazolidinone nitrogen atoms to coordinate with metal ions suggests their potential use as ligands in the design of heterogeneous catalysts. nih.gov Immobilizing pyrazolidinone-metal complexes on solid supports could lead to recyclable catalysts for various organic transformations. The development of pyrazolidinone-based materials remains a largely unexplored area, offering significant potential for creating new materials with tailored properties for applications in catalysis, sensing, and biomedicine.

Advanced Computational Techniques for Rational Design and Property Prediction

Advanced computational techniques are becoming indispensable tools for accelerating the discovery and optimization of novel 3-pyrazolidinone derivatives. mdpi.comsmu.edu These methods allow for the rational design of molecules with desired properties and provide deep mechanistic insights into their chemical reactions and biological interactions. rsc.orgresearchgate.net

Molecular Docking and Simulation: Molecular docking is widely used to predict the binding modes of pyrazolidinone derivatives with biological targets. plos.org For example, docking studies have been used to assess the binding affinity of pyrazolidine-3,5-dione (B2422599) derivatives to mosquito odorant-binding proteins, revealing binding scores superior to standard pesticides. plos.org Such studies help elucidate the structure-activity relationship and guide the design of more potent inhibitors for various enzymes. rsc.orgnih.gov

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic structure, stability, and reactivity of pyrazolidinone compounds. researchgate.netrsc.org These calculations can predict regions susceptible to nucleophilic and electrophilic attack through Molecular Electrostatic Potential (MEP) analysis and provide insights into intramolecular charge transfer via Natural Bond Orbital (NBO) analysis. rsc.org DFT is also used to elucidate reaction mechanisms, as seen in studies of cycloaddition reactions, helping to predict regioselectivity and confirm product structures. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach used to develop predictive models that correlate the chemical structure of compounds with their biological activity. mdpi.commdpi.com For pyrazoline derivatives, field-based 3D-QSAR models have been developed to identify the key structural features—such as steric, electrostatic, and hydrophobic fields—that influence their antiamoebic activity. researchgate.net These models provide contour maps that guide the modification of lead compounds to enhance their potency and can be used for the virtual screening of new potential drug candidates. nih.govnih.gov

| Computational Technique | Application | Key Insights Provided | Ref |

| Molecular Docking | Binding mode prediction | Binding affinity, protein-ligand interactions, structure-activity relationships | plos.orgnih.gov |

| Density Functional Theory (DFT) | Electronic structure analysis | Charge distribution, molecular stability, reaction regioselectivity, orbital energies (HOMO-LUMO) | rsc.orgresearchgate.net |

| QSAR Modeling | Bioactivity prediction | Identification of key molecular descriptors, prediction of activity for new compounds | researchgate.netnih.gov |

Exploration of Sustainable and Green Chemistry Approaches in Pyrazolidinone Synthesis

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact. researchgate.net Future research on pyrazolidinone synthesis will heavily emphasize the development of sustainable and eco-friendly methodologies.

Microwave-Assisted Synthesis: Microwave irradiation has proven to be an effective green chemistry tool for accelerating organic reactions. nih.govyoutube.com It often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. youtube.com The synthesis of related heterocyclic compounds like 2-pyrazolines and pyrazolopyrimidinones has been successfully achieved using microwave-assisted, one-pot procedures, demonstrating the potential of this technology for the efficient construction of the pyrazolidinone core. researchgate.netnih.gov

Solvent-Free and Alternative Solvent Reactions: A key principle of green chemistry is the reduction or elimination of hazardous organic solvents. Research is moving towards solvent-free reaction conditions, such as the "grindstone method" (mechanochemistry), which has been used for the synthesis of pyrazolidine-3,5-dione derivatives. plos.org This approach, combined with the use of biocatalysts like Cu(II)-tyrosinase, offers a highly efficient and environmentally friendly pathway. plos.org Additionally, the use of greener solvents, such as water or bio-derived alcohols, is being explored to replace traditional volatile organic compounds.

Biocatalysis: As mentioned in the context of asymmetric synthesis, biocatalysis is a cornerstone of green chemistry. nih.gov The use of enzymes operates under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, thereby reducing energy consumption and waste generation. ijfmr.com The chemoenzymatic synthesis of chiral pyrazolidin-3-ones using EDDS lyase is a prime example of a green approach that offers high selectivity and avoids harsh reagents and protecting groups. acs.orgresearchgate.net Future work will focus on discovering new robust enzymes and developing cascade reactions where multiple enzymatic steps are performed in a single pot, further enhancing the sustainability of pyrazolidinone synthesis. nih.gov

常见问题

Q. How can conflicting results in toxicity studies of this compound be critically evaluated?

- Answer : Conduct a systematic evidence synthesis as per EPA guidelines:

- Study confidence assessment : Evaluate bias risks (e.g., sample size, blinding).

- Dose-response alignment : Compare NOAEL/LOAEL values across studies.

- Meta-analysis : Pool data from high-confidence studies to resolve discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。